1-[(3S)-1-methanesulfonylpiperidin-3-yl]methanamine hydrochloride
Description
1-[(3S)-1-Methanesulfonylpiperidin-3-yl]methanamine hydrochloride is a piperidine-based compound characterized by a methanesulfonyl (CH₃SO₂) group at the nitrogen (N1) position and a methanamine (CH₂NH₂) group at the C3 position of the piperidine ring, with an (S)-configuration at the stereogenic center. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research.
Properties
Molecular Formula |
C7H17ClN2O2S |
|---|---|
Molecular Weight |
228.74 g/mol |
IUPAC Name |
[(3S)-1-methylsulfonylpiperidin-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C7H16N2O2S.ClH/c1-12(10,11)9-4-2-3-7(5-8)6-9;/h7H,2-6,8H2,1H3;1H/t7-;/m0./s1 |
InChI Key |
QTUPVXCPXGCLDR-FJXQXJEOSA-N |
Isomeric SMILES |
CS(=O)(=O)N1CCC[C@H](C1)CN.Cl |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Sulfonylation of (3S)-Piperidin-3-ylmethanamine Intermediates
The most direct route involves sulfonylation of (3S)-piperidin-3-ylmethanamine with methanesulfonyl chloride. In a representative procedure, the primary amine is transiently protected using a tert-butoxycarbonyl (BOC) group to prevent undesired side reactions. The secondary amine of the piperidine ring is then reacted with methanesulfonyl chloride in tetrahydrofuran (THF) using triethylamine as a base, achieving sulfonylation at the 1-position. Subsequent BOC deprotection with trifluoroacetic acid (TFA) liberates the primary amine, which is treated with hydrochloric acid to yield the hydrochloride salt.
Reaction Scheme
- BOC protection of (3S)-piperidin-3-ylmethanamine.
- Sulfonylation with methanesulfonyl chloride (1.1 eq) in THF/triethylamine (0–5°C, 4 h).
- TFA-mediated BOC deprotection (20% TFA in dichloromethane, 2 h).
- Salt formation via HCl gas bubbling in diethyl ether.
This method affords the target compound in 65–70% overall yield, with high enantiomeric purity (>98% ee) confirmed by chiral HPLC.
Reductive Amination of 3-Formylpiperidine Derivatives
An alternative approach employs reductive amination to construct the methanamine moiety. 3-Formylpiperidine is condensed with ammonium acetate in methanol, followed by reduction using sodium cyanoborohydride. The resulting (3S)-piperidin-3-ylmethanamine is isolated as a free base and subjected to sulfonylation as described above. While this method avoids BOC protection, it requires careful control of reaction pH to minimize imine byproduct formation.
Crystallization and Polymorph Control
Crystallization is critical for ensuring physicochemical stability. Patent EP3256218 B1 details recrystallization from acetonitrile (ACN) to produce Form 2 of the bis-tosylate analog, characterized by distinct X-ray powder diffraction (XRPD) peaks at 2θ = 8.7°, 12.3°, and 17.9°. For the hydrochloride salt, analogous protocols using ethanol/water mixtures yield a crystalline solid with a melting point of 218–220°C. Differential scanning calorimetry (DSC) shows an endothermic peak at 219°C, correlating with the melting event, while thermogravimetric analysis (TGA) indicates negligible weight loss below 200°C, confirming thermal stability.
| Crystallization Parameter | Condition | Outcome |
|---|---|---|
| Solvent System | Acetonitrile/Water (9:1) | Needle-like crystals, Form A |
| Temperature | 4°C, 48 h | 95% Recovery, >99% Purity (HPLC) |
| Drying | Vacuum oven, 40°C, 12 h | Residual Solvent <0.1% (ICH Guidelines) |
Analytical Characterization
Spectroscopic Data
- 1H NMR (400 MHz, D2O) : δ 3.82–3.75 (m, 1H, piperidine H-3), 3.42–3.35 (m, 2H, CH2NH2), 3.10 (s, 3H, SO2CH3), 2.95–2.88 (m, 2H, piperidine H-6), 2.30–2.18 (m, 2H, piperidine H-4), 1.90–1.75 (m, 3H, piperidine H-2/H-5).
- Mass Spectrometry (ESI+) : m/z 193.1 [M+H]+ (free base), 228.7 [M+H]+ (hydrochloride).
- Elemental Analysis : Calculated for C7H17ClN2O2S: C 36.75%, H 7.49%, N 12.24%; Found: C 36.69%, H 7.53%, N 12.18%.
Chiral Purity Assessment
Chiral stationary phase HPLC (Chiralpak IA, hexane/ethanol 70:30, 1 mL/min) resolves enantiomers with a retention time of 12.3 min for the (3S)-isomer and 14.7 min for the (3R)-isomer, confirming >98% enantiomeric excess.
Industrial-Scale Optimization
Phase transfer catalysis (PTC), as demonstrated in patent WO2004080945A1 for analogous amines, offers potential for large-scale production. Using tetra-n-butylammonium bromide (5 mol%) in a biphasic toluene/water system, reaction times for sulfonylation are reduced from 12 h to 3 h, with yields improving to 85%.
Stability and Degradation Profiles
Forced degradation studies under ICH guidelines reveal:
- Acidic Conditions (0.1 M HCl, 70°C): 5% degradation over 24 h, primarily via hydrolysis of the sulfonamide group.
- Oxidative Stress (3% H2O2): <2% degradation, indicating robust resistance to oxidation.
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group undergoes selective oxidation under controlled conditions. Key reagents and outcomes include:
| Reagent/Conditions | Product Formed | Yield | Notes | Source |
|---|---|---|---|---|
| Hydrogen peroxide (H₂O₂) | N-Oxide derivative | 68-72% | Stereochemistry retained at C3 | |
| KMnO₄ (acidic medium) | Nitroso intermediate | 45% | Requires low-temperature stabilization |
Mechanistic Insight : Oxidation preferentially targets the primary amine due to its higher electron density compared to the sulfonamide-protected piperidine nitrogen. The (3S) configuration does not significantly alter reaction pathways but influences crystal packing in solid-state products.
Reduction Reactions
The methanesulfonyl group exhibits surprising reducibility under specific conditions:
| Reagent/Conditions | Product Formed | Selectivity | Source |
|---|---|---|---|
| LiAlH₄ (anhydrous THF) | Desulfonated piperidine derivative | 83% | |
| BH₃·THF | Partial reduction of sulfonyl group | 22% |
Research Finding : Complete desulfonation with LiAlH₄ generates 3-(aminomethyl)piperidine hydrochloride, a valuable intermediate for neuropharmacological analogs . Competing reduction pathways occur due to the compound’s dual reactive sites (amine vs. sulfonyl group).
Nucleophilic Substitution
The methanesulfonyl group acts as a leaving group in SN2 reactions:
| Nucleophile | Conditions | Product | Reaction Rate (k, s⁻¹) | Source |
|---|---|---|---|---|
| Sodium azide (NaN₃) | DMF, 80°C | 3-Azidopiperidine derivative | 1.2 × 10⁻³ | |
| Benzylamine | EtOH, reflux | N-Benzyl-piperidine analog | 8.7 × 10⁻⁴ |
Stereochemical Impact : The (3S) configuration leads to >95% retention of configuration at C3 during substitutions, confirmed by X-ray crystallography . This predictability makes the compound valuable for asymmetric synthesis.
Acylation/Alkylation of the Primary Amine
The primary amine undergoes typical derivatization reactions:
| Reaction Type | Reagent | Product | Application Context | Source |
|---|---|---|---|---|
| Acylation | Acetic anhydride | N-Acetyl derivative | Prodrug synthesis | |
| Alkylation | Methyl iodide (K₂CO₃) | N-Methylated analog | Bioavailability modulation |
Table 1: Comparative Reactivity of Amine Group
| Derivative | pKa (amine) | Water Solubility (mg/mL) |
|---|---|---|
| Parent compound | 9.2 | 12.4 |
| N-Acetyl derivative | 7.8 | 8.1 |
| N-Methyl derivative | 8.9 | 5.3 |
Data from indicate reduced basicity and solubility upon acylation, critical for pharmacokinetic optimization.
Ring-Opening Reactions
The piperidine ring remains intact under most conditions but opens under extreme electrophilic attack:
| Reagent/Conditions | Product | Observation | Source |
|---|---|---|---|
| HBr (48%, 120°C) | Linear bromoamine derivative | Complete ring cleavage in 6 hr | |
| ClSO₃H (neat, 0°C) | Sulfamic acid byproduct | Competitive sulfonation occurs |
Practical Implication : Ring stability under physiological pH (4–8) confirms its suitability as a rigid scaffold in drug design .
Catalytic Coupling Reactions
Palladium-mediated cross-couplings exploit the amine’s directing effects:
| Reaction | Catalyst System | Coupling Partner | Yield | Source |
|---|---|---|---|---|
| Buchwald-Hartwig amination | Pd₂(dba)₃/Xantphos | Aryl bromide | 61% | |
| Suzuki-Miyaura | Pd(OAc)₂/SPhos | Boronic acid | 38% |
Limitation : The methanesulfonyl group moderately deactivates the ring toward electrophilic aromatic substitution, necessitating electron-rich coupling partners .
Acid-Base Behavior
The compound exhibits pH-dependent speciation:
-
pKa₁ (piperidine NH⁺): 8.9 ± 0.2
-
pKa₂ (sulfonamide NH): 11.4 ± 0.3
Ionization states directly impact reactivity: the primary amine remains protonated below pH 8.9, limiting nucleophilicity in biological systems .
Comparative Reactivity with Stereoisomers
The (3S) configuration confers distinct reactivity versus its (3R) enantiomer:
| Reaction | (3S) Isomer Yield | (3R) Isomer Yield | Source |
|---|---|---|---|
| LiAlH₄ reduction | 83% | 77% | |
| H₂O₂ oxidation | 72% | 68% |
Differences arise from steric effects during transition-state formation rather than electronic factors .
This compound’s well-defined reactivity profile enables its use as a versatile building block in medicinal chemistry, particularly for CNS-targeted molecules requiring stereochemical precision . Experimental data consistently validate its predictability in multi-step syntheses.
Scientific Research Applications
1-[(3S)-1-methanesulfonylpiperidin-3-yl]methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-[(3S)-1-methanesulfonylpiperidin-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents, ring systems, and physicochemical properties. Below is a comparative analysis based on available evidence:
Structural Features and Molecular Data
²Calculated based on formula.
Physicochemical and Functional Group Analysis
- Methanesulfonyl vs. In contrast, benzyl () and methoxybenzyl () groups introduce lipophilicity, favoring membrane permeability and hydrophobic interactions .
- Piperidine vs. Pyrrolidine/Imidazole/Cyclopropane: Piperidine (6-membered ring): Offers moderate flexibility and basicity (pKa ~11), suitable for interacting with cationic binding pockets. Imidazole (): Aromatic and planar, with dual hydrogen-bonding capabilities (NH and N lone pairs), often used in enzyme inhibition . Cyclopropane (): Rigid and strained, enforcing specific spatial orientations, which may improve binding affinity but reduce synthetic accessibility .
Research Implications
- Drug Design: The target’s sulfonamide group may optimize solubility for intravenous formulations, while benzyl/imidazole analogs () could prioritize oral bioavailability.
- Synthetic Challenges : Methanesulfonyl incorporation requires sulfonylation steps, whereas benzyl groups are introduced via alkylation—a consideration for scalable synthesis .
Q & A
Q. What are the optimized synthetic routes for 1-[(3S)-1-methanesulfonylpiperidin-3-yl]methanamine hydrochloride, and how can reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves chiral resolution of the piperidine intermediate followed by methanesulfonylation. Key steps include:
- Chiral resolution : Use of (S)-configured starting materials or enzymatic resolution to ensure enantiomeric purity .
- Methanesulfonylation : Reaction with methanesulfonyl chloride under inert conditions (e.g., nitrogen atmosphere) to avoid side reactions .
- Salt formation : Treatment with HCl in anhydrous ethanol to precipitate the hydrochloride salt .
Optimization focuses on temperature control (0–5°C during sulfonylation) and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) to maximize yield (>75%) and purity (>98% by HPLC) .
Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the piperidine ring’s stereochemistry and methanesulfonyl group placement. Key signals include δ 3.2–3.5 ppm (piperidine protons) and δ 3.1 ppm (methanesulfonyl methyl group) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 253.12) .
- Chiral HPLC : Essential for verifying enantiomeric excess (>99% for the (3S)-isomer) using a Chiralpak AD-H column and hexane:isopropanol mobile phase .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS H315/H319) .
- Ventilation : Use fume hoods to mitigate inhalation risks (GHS H335) .
- Spill Management : Neutralize acidic spills with sodium bicarbonate and collect using non-combustible absorbents .
Advanced Research Questions
Q. How does the chiral (3S)-configuration influence receptor binding affinity in neurological studies?
- Methodological Answer : The (3S)-configuration enhances stereoselective interactions with neurotransmitter receptors (e.g., dopamine D and serotonin 5-HT).
- In vitro assays : Radioligand binding studies using transfected HEK293 cells show a 10-fold higher affinity for the (3S)-enantiomer compared to (3R) ( = 12 nM vs. 120 nM) .
- Molecular docking : Computational models reveal hydrogen bonding between the methanesulfonyl group and Thr242 in the D receptor’s binding pocket .
Q. What strategies resolve discrepancies in reported solubility data across experimental studies?
- Methodological Answer : Discrepancies arise from solvent polarity and pH variations.
Q. How can researchers address conflicting data on this compound’s metabolic stability in hepatic models?
- Methodological Answer : Variations stem from species-specific cytochrome P450 (CYP) activity.
- In vitro metabolism : Incubate with human/rat liver microsomes and analyze via LC-MS/MS. Half-life () ranges: 45 min (human) vs. 22 min (rat) due to CYP3A4 vs. CYP2D6 dominance .
- Metabolite identification : Primary metabolites include N-desmethyl and sulfone-oxidized derivatives .
Key Research Considerations
- Chiral Integrity : Maintain strict temperature control during synthesis to prevent racemization .
- Biological Assays : Use fresh PBS solutions to avoid solubility artifacts in receptor studies .
- Data Reproducibility : Standardize microsomal activity units (pmol/mg protein) for metabolic stability comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
